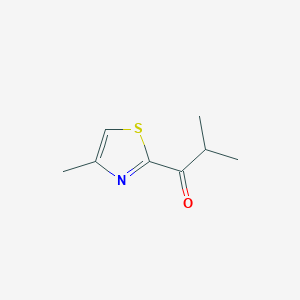
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one typically involves the reaction of 4-methyl-1,3-thiazole with appropriate alkylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate to facilitate the alkylation reaction. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent due to its ability to modulate specific biochemical pathways.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its effectiveness in targeting specific pests.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-aminothiazole: Another thiazole derivative with antimicrobial properties.
2-Amino-4-methylthiazole: Known for its use in the synthesis of pharmaceuticals.
4-Methyl-2-thiazolylamine: Utilized in the development of agrochemicals.
Uniqueness
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one |
InChI |
InChI=1S/C8H11NOS/c1-5(2)7(10)8-9-6(3)4-11-8/h4-5H,1-3H3 |
InChI Key |
CFDGLPGGSQFBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



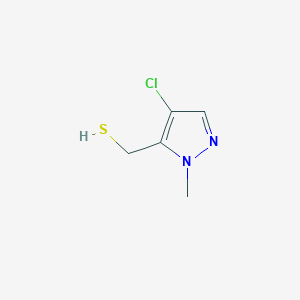
![tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B15272839.png)

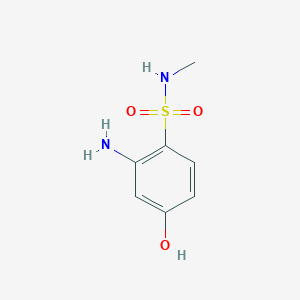

![2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272873.png)
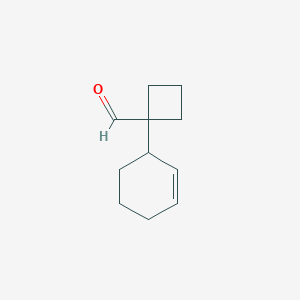


![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)
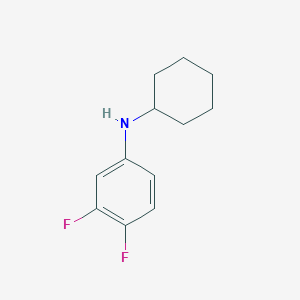
![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
![1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272912.png)
